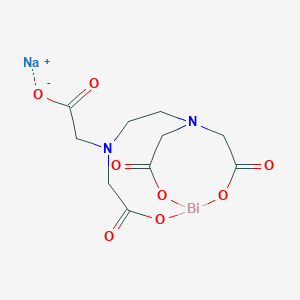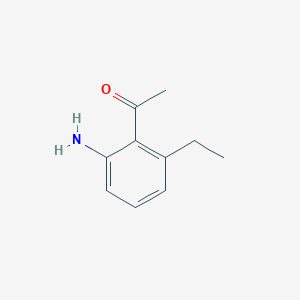
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H22ClNO2. It is a derivative of ethanamine, featuring a chlorohexyl group and ethoxy linkages. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyloxy)ethoxy)ethanol. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethoxyethanol
Uniqueness
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine2,2,2-trifluoroacetate is unique due to its specific structural features, such as the presence of the chlorohexyl group and ethoxy linkages. These features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H23ClF3NO4 |
|---|---|
Poids moléculaire |
337.76 g/mol |
Nom IUPAC |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22ClNO2.C2HF3O2/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;3-2(4,5)1(6)7/h1-10,12H2;(H,6,7) |
Clé InChI |
JTQHMWXGZDZSMI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCl)CCOCCOCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


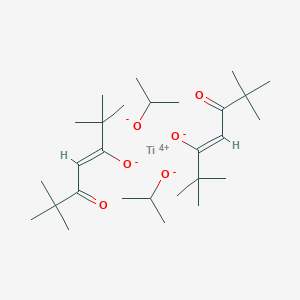
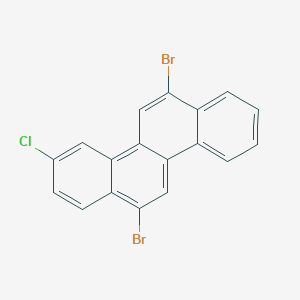
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
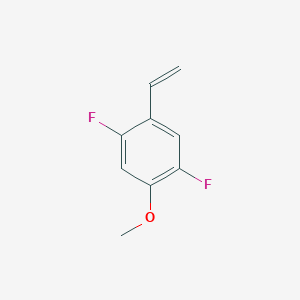

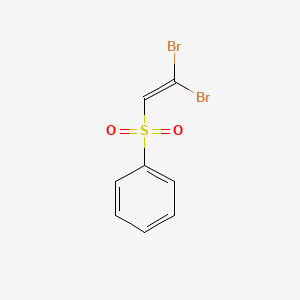
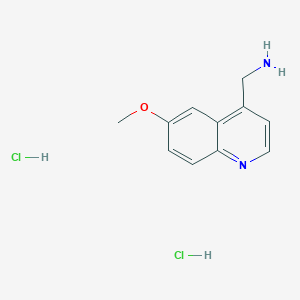

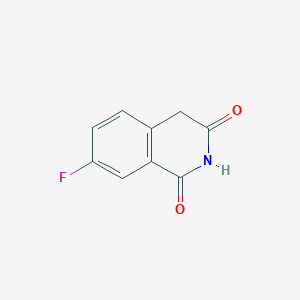
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


